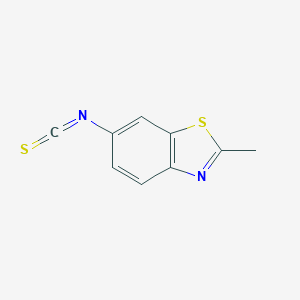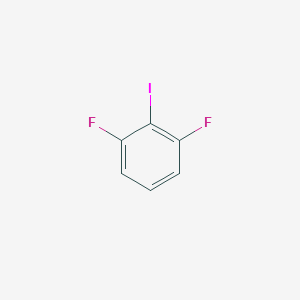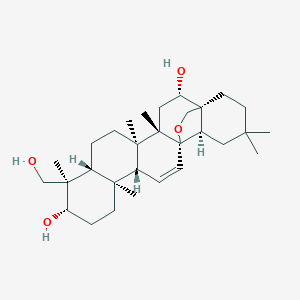
Saikogenin F
Vue d'ensemble
Description
Saikogenin F is a compound with the molecular formula C30H48O4 . It is a natural active ingredient found in Bupleurum smithii, a Chinese folk medicine used to reduce fever and inflammation .
Synthesis Analysis
Saikogenin F can be produced from Saikosaponin A through enzymatic hydrolysis . The process involves the use of two recombinant glycoside hydrolases, BglPm and BglLk, which were cloned from Paenibacillus mucilaginosus and Lactobacillus koreensis respectively . These enzymes exhibit good activity between 30–37 °C and pH 6.5–7.0 .
Chemical Reactions Analysis
The chemical reactions involved in the production of Saikogenin F from Saikosaponin A involve enzymatic hydrolysis . The enzymes BglPm and BglLk exhibit high β-glycosidase activity, which facilitates the conversion of Saikosaponin A to Saikogenin F .
Applications De Recherche Scientifique
Anti-Cancer Effect
Saikogenin F has been found to have potential anti-cancer effects. A study conducted by Ji-Eun Lee and colleagues at Hankyong National University in Korea found that Saikogenin F, along with other saikosaponins, markedly inhibited the growth of the human colon cancer cell line HCT 116 . This suggests that Saikogenin F could be a promising compound for cancer treatment .
Enzymatic Hydrolysis
Saikogenin F can be produced through the enzymatic hydrolysis of saikosaponins. In the same study by Ji-Eun Lee and colleagues, two recombinant glycoside hydrolases were applied that exhibit glycoside cleavage activity with saikosaponins . These enzymes were cloned from Paenibacillus mucilaginosus and Lactobacillus koreensis, and exhibited good activity between 30–37 °C and pH 6.5–7.0 .
Anti-Inflammatory Effect
Saikosaponins, the major components of Bupleurum falcatum L. from which Saikogenin F is derived, are known for their anti-inflammatory effects . Although the specific anti-inflammatory effects of Saikogenin F are not mentioned, it is possible that Saikogenin F shares similar properties due to its origin.
Antidepressant Effect
Saikosaponins also have antidepressant effects . As with the anti-inflammatory effects, it is possible that Saikogenin F may also have potential antidepressant properties.
Antiviral Effect
Saikosaponins are known for their antiviral effects . Given that Saikogenin F is a derivative of saikosaponins, it may also possess antiviral properties.
Neuroprotective Effect
Saikosaponins have been found to have neuroprotective effects . This suggests that Saikogenin F could potentially be used in the treatment of neurodegenerative disorders.
Mécanisme D'action
Target of Action
Saikogenin F, a component of Bupleurum falcatum L., has been found to have significant anti-cancer effects . The primary targets of Saikogenin F are cancer cells, specifically the human colon cancer cell line HCT 116 . It also targets microglia, inhibiting their activation in response to Aβ-induced neuroinflammation .
Mode of Action
Saikogenin F interacts with its targets by inhibiting their growth and activation. In the case of the human colon cancer cell line HCT 116, Saikogenin F markedly inhibits the growth of the cancer cells . For microglia, Saikogenin F effectively inhibits their activation in response to Aβ-induced neuroinflammation .
Biochemical Pathways
Saikogenin F is a deglycosylated metabolite of saikosaponin A and saikosaponin D, transformed by intestinal bacteria in the gastrointestinal tract . The transformation process involves recombinant glycoside hydrolases that exhibit glycoside cleavage activity with saikosaponins . This enzymatic transformation significantly improves the production of saponin metabolites of Bupleurum falcatum L .
Pharmacokinetics
The pharmacokinetics of Saikogenin F involve its transformation from saikosaponin A and D via enzymatic hydrolysis . This transformation process improves the bioavailability of Saikogenin F . The enzymes involved in this transformation, BglPm and BglLk, exhibit good activity between 30–37 °C and pH 6.5–7.0 .
Result of Action
The result of Saikogenin F’s action is the inhibition of the growth of the human colon cancer cell line HCT 116 . It also relieves Aβ-induced cognitive impairment via inhibiting neuroinflammation and microglial activation .
Action Environment
The action of Saikogenin F is influenced by environmental factors such as temperature and pH. The enzymes involved in its transformation, BglPm and BglLk, exhibit good activity between 30–37 °C and pH 6.5–7.0 . These factors can influence the efficacy and stability of Saikogenin F.
Propriétés
IUPAC Name |
(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-ene-2,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-24(2)13-14-29-18-34-30(21(29)15-24)12-8-20-25(3)10-9-22(32)26(4,17-31)19(25)7-11-27(20,5)28(30,6)16-23(29)33/h8,12,19-23,31-33H,7,9-11,13-18H2,1-6H3/t19-,20-,21-,22+,23+,25+,26+,27-,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBQSOTVBGNWDI-CUMBFETHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=C[C@@]45[C@]3(C[C@@H]([C@@]6([C@H]4CC(CC6)(C)C)CO5)O)C)C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for Saikogenin F?
A: While the exact mechanism of action is still under investigation, research suggests that Saikogenin F exerts its effects primarily through anti-inflammatory pathways. Studies have shown that Saikogenin F can inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages [].
Q2: How does Saikogenin F affect neuroinflammation in Alzheimer's disease models?
A: Research indicates that Saikogenin F can ameliorate learning and memory impairment in a mouse model of Alzheimer’s disease by inhibiting neuroinflammation and microglial activation. This is likely achieved by suppressing the expression of NADPH oxidase subunits gp91phox and p47phox, key regulators of oxidative stress and inflammation in the brain [].
Q3: What is the molecular formula and weight of Saikogenin F?
A3: Saikogenin F has the molecular formula C30H50O4 and a molecular weight of 474.72 g/mol.
Q4: What spectroscopic techniques are commonly used to characterize Saikogenin F?
A: Researchers utilize a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D experiments such as COSY, ROESY, HMQC, and HMBC) and mass spectrometry (MS), to elucidate the structure of Saikogenin F and its derivatives [, , , , ].
Q5: How is Saikogenin F metabolized in the body?
A: Saikogenin F is a metabolite itself, derived from the hydrolysis of saikosaponins, primarily in the intestinal tract. Studies in rats indicate that Saikogenin F undergoes further phase I metabolism in the liver, mainly through hydration and monooxidation [].
Q6: What are the primary excretion routes of Saikogenin F and its metabolites?
A: Both biliary and renal excretion pathways have been observed for Saikogenin F and its metabolites in rat models [].
Q7: What are the reported biological activities of Saikogenin F?
A: Research suggests that Saikogenin F possesses various biological activities, including anti-inflammatory [, ], neuroprotective [], hepatoprotective [], and potential anti-cancer effects [].
Q8: How does the biological activity of Saikogenin F compare to its glycosylated precursors, the saikosaponins?
A: While both Saikogenin F and its precursor saikosaponins exhibit biological activities, their potency and specific effects may differ. For instance, Saikogenin F exhibits a weaker corticosterone secretion-inducing activity compared to saikosaponin a [].
Q9: How do structural modifications of Saikogenin F impact its activity?
A: Research suggests that the presence and type of sugar moieties attached to Saikogenin F can significantly influence its biological activity. For example, the corticosterone secretion-inducing activity is affected by the balance between the sugar and aglycone portions [].
Q10: What analytical methods are used to quantify Saikogenin F in biological samples?
A: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode array detectors (DAD) and mass spectrometers (MS), is commonly employed to quantify Saikogenin F and its metabolites in biological matrices [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



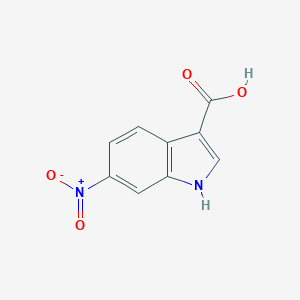

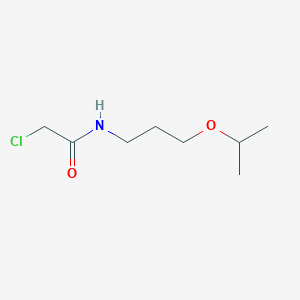
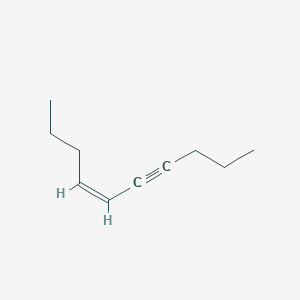
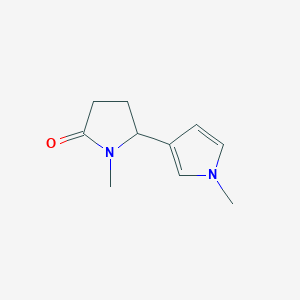
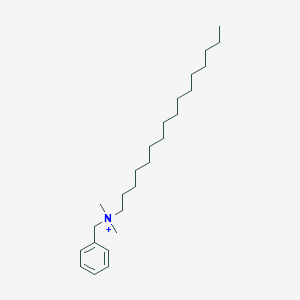
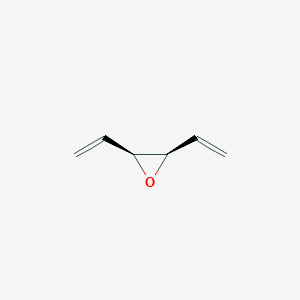
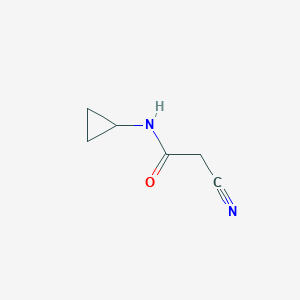


![1-Bromobicyclo[2.2.1]heptane](/img/structure/B82479.png)
